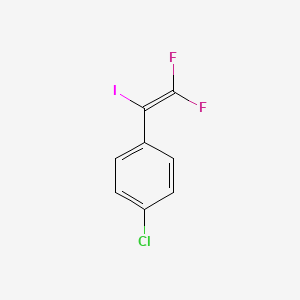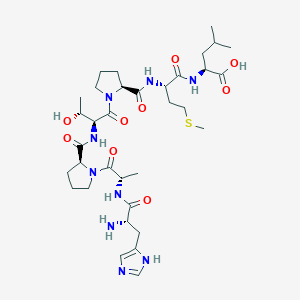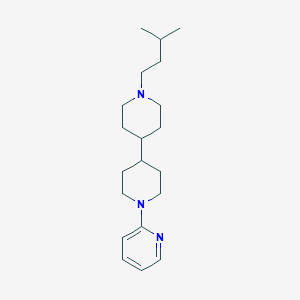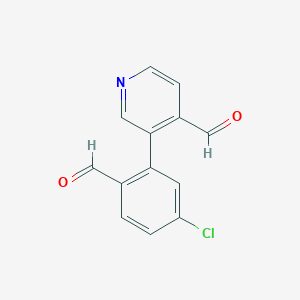
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene is an organofluorine compound that has garnered attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a chloro group, a difluoro group, and an iodoethenyl group attached to a benzene ring. Its structure imparts distinct reactivity patterns, making it a valuable subject of study in synthetic organic chemistry.
Méthodes De Préparation
The synthesis of 1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene typically involves cross-coupling reactions. One common method is the consecutive cross-coupling of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids in the presence of palladium catalysts and bases such as sodium carbonate. This method allows for the efficient formation of the desired product with high yields .
Industrial production methods may involve similar cross-coupling reactions but on a larger scale, utilizing optimized reaction conditions to ensure consistency and efficiency. The use of less toxic reagents, such as boronic acids, is preferred to minimize environmental impact .
Analyse Des Réactions Chimiques
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with boronic acids to form diaryl or alkenyl derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as sodium carbonate. The major products formed depend on the specific reaction conditions and the nature of the reagents used .
Applications De Recherche Scientifique
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology and Medicine: The compound’s structure allows it to act as a bioisostere for carbonyl groups, making it useful in the design of enzyme inhibitors and other biologically active molecules.
Mécanisme D'action
The mechanism by which 1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene exerts its effects is primarily through its reactivity with nucleophiles and electrophiles. The presence of the difluoro and iodo groups enhances its reactivity, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in medicinal chemistry .
Comparaison Avec Des Composés Similaires
1-Chloro-4-(2,2-difluoro-1-iodoethenyl)benzene can be compared with other similar compounds, such as:
1,1-Diaryl-2,2-difluoroethenes: These compounds share the difluoroethenylidene functionality and exhibit similar reactivity patterns.
2,2-Difluoro-1-iodoethenyl tosylate: This precursor compound is used in the synthesis of this compound and other related compounds.
Propriétés
Numéro CAS |
879005-32-0 |
|---|---|
Formule moléculaire |
C8H4ClF2I |
Poids moléculaire |
300.47 g/mol |
Nom IUPAC |
1-chloro-4-(2,2-difluoro-1-iodoethenyl)benzene |
InChI |
InChI=1S/C8H4ClF2I/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4H |
Clé InChI |
WWIRNLIRZGDZAH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=C(F)F)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Fluoro-phenyl)-cyclopropyl]-methanol](/img/structure/B12613084.png)

![(4-Aminopiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B12613097.png)
![4-{5-[2-(2-Methyl-1,3-dioxolan-2-yl)ethyl]furan-2-yl}butan-2-one](/img/structure/B12613101.png)
![Methyl [(3-aminopropoxy)(hydroxy)phosphoryl]acetate](/img/structure/B12613105.png)
![1,2-Dichloro-2-[(1,2-dichloropropan-2-yl)oxy]propane](/img/structure/B12613107.png)
![3-{2-[(2H-1,3-Benzodioxol-5-yl)oxy]acetamido}benzoic acid](/img/structure/B12613112.png)
![3-([1,1'-Biphenyl]-4-yl)but-2-enal](/img/structure/B12613118.png)
![2,4,6-Tris[2,5-dimethyl-4-(pyridin-2-yl)phenyl]pyrimidine](/img/structure/B12613131.png)
![(3S)-N-[3-(aminomethyl)phenyl]-3-hydroxypyrrolidine-1-carboxamide](/img/structure/B12613132.png)
![1-[(2,6-Dimethylphenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12613157.png)


